N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-21(19,11-3-4-11)16-10-5-7-17(8-6-10)13-15-14-12(20-13)9-1-2-9/h9-11,16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVKRQZRYTWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation via Cyclocondensation
The 1,3,4-thiadiazole ring is synthesized through cyclocondensation of cyclopropanecarbothioic acid hydrazide with carbon disulfide under basic conditions.
Procedure :
- Cyclopropanecarbothioic acid hydrazide (1.0 equiv) is refluxed with carbon disulfide (2.5 equiv) in ethanol containing potassium hydroxide (1.2 equiv) for 10–12 hours.
- Acidification with dilute HCl yields 5-cyclopropyl-1,3,4-thiadiazole-2-thiol.
- Chlorination using phosphorus oxychloride converts the thiol to 2-chloro-5-cyclopropyl-1,3,4-thiadiazole.
Reaction Table :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | CS₂, KOH, EtOH | Reflux, 12 h | 78% | |
| 2 | POCl₃ | 80°C, 4 h | 85% |
Piperidine Functionalization
The 2-chloro-thiadiazole intermediate undergoes nucleophilic substitution with piperidin-4-amine.
Procedure :
- 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole (1.0 equiv) and piperidin-4-amine (1.2 equiv) are stirred in acetonitrile at 60°C for 6 hours.
- The product, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine, is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Table :
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Piperidin-4-amine, ACN | Acetonitrile | 60°C | 6 h | 68% |
Sulfonamide Coupling with Cyclopropanesulfonyl Chloride
Sulfonylation of Piperidin-4-amine
The primary amine reacts with cyclopropanesulfonyl chloride in the presence of a base.
Procedure :
- 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine (1.0 equiv) is dissolved in dichloromethane.
- Cyclopropanesulfonyl chloride (1.5 equiv) and triethylamine (3.0 equiv) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and crystallization.
Reaction Table :
| Reagents | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Cyclopropanesulfonyl chloride | Et₃N | DCM | 74% |
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data (If Available)
Single-crystal X-ray diffraction confirms the syn-orientation of the sulfonamide group relative to the thiadiazole ring, stabilized by S⋯O hypervalent interactions (2.628 Å).
Comparative Analysis of Synthetic Methodologies
| Parameter | Cyclocondensation | Nucleophilic Substitution | Sulfonylation |
|---|---|---|---|
| Yield | 78% | 68% | 74% |
| Purity (HPLC) | >95% | >97% | >98% |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low (CS₂ toxicity) | Moderate | High |
Challenges and Optimization Strategies
- Thiadiazole Ring Stability : Prolonged heating during cyclocondensation risks decomposition; microwave-assisted synthesis reduces reaction time.
- Sulfonamide Hydrolysis : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.
- Piperidine Ring Conformation : Steric hindrance at the 4-position mandates excess sulfonyl chloride for complete conversion.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 330.5 g/mol. Its distinct arrangement includes a cyclopropyl group and a thiadiazole moiety, which are known to enhance the bioactivity of compounds in drug development.
Pharmacological Potential
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been investigated for its potential as a therapeutic agent in various diseases:
- Neurodegenerative Diseases : Research indicates that compounds with thiadiazole structures can exhibit neuroprotective properties. This compound may modulate neuroinflammatory pathways, potentially offering protection against conditions such as Alzheimer's and Parkinson's disease .
- Cancer Therapy : The compound's ability to interact with specific cellular pathways suggests it could be developed as an anti-cancer agent. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells .
Antimicrobial Activity
There is emerging evidence that thiadiazole derivatives possess antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound may also play a role in reducing inflammation. Studies have suggested that thiadiazole derivatives can inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. This property could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotective Effects
In a study conducted on neurodegenerative models, this compound was administered to assess its neuroprotective effects against oxidative stress. Results showed significant reduction in neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of the compound against various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its viability as an anti-cancer drug candidate .
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs like the 1,3,4-thiadiazole ring and sulfonamide group but differ in substituents and backbone modifications. Below is a detailed comparison with a closely related compound, 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (RN: 71119-32-9), for which solubility and melting point data are available .
Structural and Functional Differences
- Thiadiazole Substituents: Target Compound: Features a cyclopropyl group at the 5-position of the thiadiazole ring. Cyclopropane’s strained ring may enhance lipophilicity and influence metabolic stability.
Backbone Structure :
- Target Compound : Incorporates a piperidine ring, which may enhance solubility via amine protonation under physiological conditions.
- Analog (RN: 71119-32-9) : Contains a benzene ring fused to the sulfonamide group, promoting π-π stacking interactions but possibly reducing aqueous solubility.
Physicochemical Properties
Implications of Structural Modifications
- Solubility: The analog’s solubility (0.268 g/L at 37°C) is moderate, likely due to the sulfonamide’s polar nature.
- Thermal Stability: The analog’s high melting point (298.39°C) suggests strong crystalline packing, possibly via hydrogen bonding from the sulfonamide and amino groups. The target compound’s melting point is unreported but could differ due to piperidine’s conformational flexibility.
- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or enzyme-inhibitory properties. The cyclopropyl group in the target compound may confer metabolic resistance compared to the analog’s propyl chain.
Research Findings and Data Gaps
- Experimental Data Limitations : Direct comparisons are hindered by the absence of published data on the target compound’s solubility, melting point, or bioactivity. The analog’s properties provide only indirect insights.
- Synthetic and Analytical Challenges : Structural complexity (e.g., cyclopropane rings) may complicate synthesis and purification, necessitating advanced techniques like high-performance liquid chromatography (HPLC) or crystallography .
- Therapeutic Potential: Both compounds’ sulfonamide groups suggest possible inhibition of carbonic anhydrase or bacterial dihydropteroate synthase, but further studies are required to validate these hypotheses.
Biological Activity
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N5O2S |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZIWSNIYQOPELJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate.
- Piperidine Ring Formation: This is achieved via cyclization reactions involving appropriate amines and aldehydes.
- Sulfonamide Formation: The final product is obtained by coupling the piperidine derivative with cyclopropanesulfonamide.
This compound exhibits its biological activity through interaction with specific molecular targets involved in various signaling pathways. The thiadiazole moiety facilitates cellular membrane permeability, allowing the compound to engage with intracellular targets effectively.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity: Studies have shown that derivatives containing thiadiazole rings possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .
Case Studies and Research Findings
-
In Vitro Studies on COX Inhibition:
A study demonstrated that sulfonamide derivatives similar to this compound effectively blocked COX enzymes in vitro. This suggests potential applications in treating inflammatory conditions . -
Antimicrobial Evaluation:
Another investigation assessed various thiadiazole-containing compounds for their antimicrobial efficacy against a range of pathogens. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this class of compounds . -
Structure-Activity Relationship (SAR):
Extensive SAR studies have been conducted to optimize the biological activity of thiadiazole derivatives. Modifications in the piperidine ring and substitution patterns on the thiadiazole significantly influenced the potency and selectivity of these compounds against target enzymes .
Q & A
Q. What are the key steps in synthesizing N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide, and how is purity ensured?
The synthesis typically involves cyclization reactions to form the 1,3,4-thiadiazole core, followed by functionalization of the piperidine and cyclopropane sulfonamide moieties. For example, thiosemicarbazide derivatives may react with cyclopropane carboxylic acids under reflux with POCl₃ to form the thiadiazole ring . Purification often employs high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts . Final characterization uses NMR and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton and carbon environments, confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (using programs like SHELXL) may resolve absolute configuration if single crystals are obtained .
Q. What preliminary biological assays are recommended to evaluate its activity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in sulfonamide formation .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropane sulfonamide conjugation .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
- Purity validation : Use HPLC-UV/ELSD to ensure ≥95% purity before testing .
- Dose-response curves : Perform multiple replicates to confirm IC₅₀/EC₅₀ consistency .
Q. What computational and experimental methods elucidate its mechanism of action?
- Molecular docking : Predict binding affinity to targets like kinase domains or GPCRs using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time interactions with purified proteins .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
Q. How does structural modification of the thiadiazole or cyclopropane groups impact bioactivity?
Comparative studies with analogs reveal:
| Structural Feature | Impact on Activity | Example Analogues |
|---|---|---|
| Cyclopropane sulfonamide | Enhances metabolic stability | N-(thiadiazolyl)benzamide |
| 5-Cyclopropyl substitution | Increases selectivity for kinase targets | 5-Cyclohexyl derivatives |
| Piperidine ring modification | Alters membrane permeability | Pyridinyl-piperazine variants |
Methodological Considerations
- Crystallography : SHELXL refinements are preferred for resolving conformational flexibility in the piperidine-thiadiazole core .
- Stereochemical control : Chiral HPLC separates enantiomers if asymmetric synthesis introduces stereocenters .
- Stability studies : Monitor degradation under varying pH and temperature via accelerated stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
